Ethyl 3-(ethoxycarbonylmethylamino)propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-[(2-ethoxy-2-oxoethyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-3-13-8(11)5-6-10-7-9(12)14-4-2/h10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQLFGNGSHVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50299881 | |

| Record name | Ethyl 3-(ethoxycarbonylmethylamino)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3783-61-7 | |

| Record name | 3783-61-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(ethoxycarbonylmethylamino)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50299881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(ethoxycarbonylmethylamino)propionate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(ethoxycarbonylmethylamino)propionate is a niche secondary amino diester with a molecular structure poised for applications in synthetic chemistry and drug development. As a derivative of both glycine and β-alanine, it serves as a versatile building block for the synthesis of more complex molecules, including peptide mimics and heterocyclic compounds. This technical guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, predicted chemical and physical properties, and prospective applications. The content herein is synthesized from established chemical principles and data from analogous compounds, offering a scientifically grounded resource for researchers exploring the potential of this and similar molecules.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C9H17NO4, features a central secondary amine linking an ethoxycarbonylmethyl group and an ethyl propionate moiety. This structure integrates the functionalities of an amino acid ester and a β-amino ester, bestowing upon it a unique combination of reactivity and structural flexibility.

Structural Analysis

The molecule's core is a secondary amine, which acts as a nucleophilic center and is capable of hydrogen bonding. This amine is flanked by two ester groups, which are susceptible to hydrolysis and can serve as handles for further chemical modifications. The presence of two carbonyl groups and a secondary amine allows for the potential formation of various derivatives through reactions at these sites.

Table 1: Predicted Physicochemical Properties of this compound and a Structurally Related Analog

| Property | This compound (Predicted) | Diethyl 3,3'-iminodipropionate (CAS 3518-88-5)[1][2] |

| Molecular Formula | C9H17NO4 | C10H19NO4[2][3] |

| Molecular Weight | 203.23 g/mol | 217.26 g/mol [2][3] |

| Boiling Point | Estimated: ~145-155 °C at 12 mmHg | 139 °C at 12 mmHg[1] |

| Melting Point | Estimated: < 25 °C (likely a liquid) | 6 °C[1] |

| Density | Estimated: ~1.05 g/cm³ | Not available |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water. | Not available |

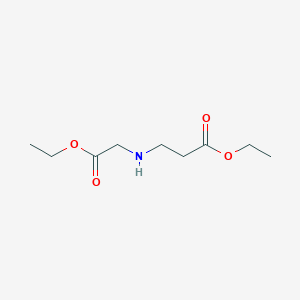

Molecular Visualization

The 2D structure of this compound highlights the key functional groups and their connectivity.

Caption: 2D structure of this compound.

Synthesis and Reaction Mechanisms

The most plausible and efficient synthetic route to this compound is via a Michael addition reaction. This approach offers high atom economy and generally proceeds under mild conditions.

Proposed Synthesis: Michael Addition

The synthesis involves the conjugate addition of ethyl glycinate to ethyl acrylate. The lone pair of electrons on the nitrogen atom of ethyl glycinate acts as the nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl acrylate. This reaction is typically base-catalyzed, though it can also proceed thermally or under microwave irradiation to reduce reaction times.[1][4][5]

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Procedure for Michael Addition

The following is a generalized, step-by-step protocol based on similar reported syntheses.[5][6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glycinate (1.0 equivalent).

-

Solvent and Catalyst: Dissolve the ethyl glycinate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of a non-nucleophilic base, for example, triethylamine (0.1 equivalents).

-

Addition of Acrylate: Slowly add ethyl acrylate (1.0-1.2 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature or heat to reflux for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). For microwave-assisted synthesis, the reaction mixture can be heated in a sealed vessel at a controlled temperature (e.g., 80-120 °C) for a shorter duration (e.g., 10-60 minutes).[5]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its secondary amine and two ethyl ester functional groups.

Reactions at the Nitrogen Center

-

N-Alkylation: The secondary amine can be further alkylated using alkyl halides to yield tertiary amines.[7]

-

N-Acylation: Reaction with acyl chlorides or anhydrides will produce the corresponding N-acyl derivative.

-

N-Arylation: The nitrogen can be arylated through reactions like the Buchwald-Hartwig amination.

Reactions of the Ester Groups

-

Hydrolysis: The ethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.[3][8] Basic hydrolysis (saponification) is generally preferred as it is irreversible.[3]

-

Amidation: Treatment with ammonia or primary/secondary amines can convert the esters into amides.[9][10] This reaction often requires elevated temperatures.

-

Transesterification: In the presence of an alcohol and a catalyst, the ethyl groups of the esters can be exchanged with other alkyl groups.

-

Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH4).

Predicted Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Assignments |

| ¹H NMR | δ (ppm): ~1.25 (t, 6H, 2 x -OCH₂CH ₃) ~2.5 (t, 2H, -NHCH ₂CH₂CO₂Et) ~2.8 (t, 2H, -NHCH₂CH ₂CO₂Et) ~3.4 (s, 2H, -NHCH ₂CO₂Et) ~4.15 (q, 4H, 2 x -OCH ₂CH₃) A broad singlet for the N-H proton, which is exchangeable with D₂O, would also be expected.[11][12] |

| ¹³C NMR | δ (ppm): ~14.0 (2 x -OCH₂C H₃) ~35.0 (-NHCH₂C H₂CO₂Et) ~45.0 (-NHC H₂CH₂CO₂Et) ~50.0 (-NHC H₂CO₂Et) ~60.5 (2 x -OC H₂CH₃) ~172.0 (-NHCH₂CH₂C O₂Et) ~173.0 (-NHCH₂C O₂Et)[11][13] |

| IR Spectroscopy | ν (cm⁻¹): ~3300-3400 (N-H stretch, secondary amine) ~2850-2980 (C-H stretch, aliphatic) ~1735 (C=O stretch, ester) ~1180 (C-O stretch, ester) |

Potential Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate in several areas of chemical research and development.

Building Block for Heterocyclic Synthesis

The presence of a nucleophilic nitrogen and two electrophilic carbonyl carbons makes this molecule a suitable precursor for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals.

Precursor for Poly(β-amino esters)

Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers with significant potential in drug and gene delivery.[14][15][16][17] this compound can be envisioned as a monomer or a chain-terminating agent in the synthesis of novel PBAEs with tailored properties for biomedical applications.[14][15][17] These polymers are known for their pH-responsiveness, which facilitates the release of therapeutic payloads in the acidic environment of endosomes or tumors.[14][15]

Peptide and Peptidomimetic Synthesis

As a derivative of both glycine and β-alanine, this molecule can be incorporated into peptide synthesis to create non-natural peptide backbones. Such peptidomimetics are of great interest in drug discovery as they can exhibit enhanced stability towards enzymatic degradation compared to natural peptides.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for structurally similar amino esters, the following guidelines are recommended.[18][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids or bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with considerable, yet largely untapped, potential in synthetic and medicinal chemistry. Its straightforward synthesis via Michael addition, coupled with the versatile reactivity of its secondary amine and dual ester functionalities, positions it as a valuable building block for the creation of novel compounds. This guide provides a foundational understanding of its properties and potential applications, intended to stimulate further research and development in this area.

References

-

Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

-

Clark, J. (2023). Hydrolysis of esters. Chemguide. Retrieved from [Link]

- Vazquez, M. A., et al. (2008).

- Poater, A., et al. (2015). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry, 80(22), 11247-11257.

-

PubChem. (n.d.). Diethyl 3,3'-Iminodipropionate. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Compilation of amidation through ester aminolysis. [Image]. Retrieved from [Link]

- Martinez-Palau, M., et al. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules.

- Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1480.

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, June 6). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

- Lee, J. I., & Park, J. H. (2007). One-Pot Synthesis of Amides and Esters from 2,2,2-Trihaloethyl Esters Using Phosphorus(III) Reagents. The Journal of Organic Chemistry, 72(17), 6634-6637.

-

LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

- Kumar, A., et al. (2015). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. ACS Macro Letters, 4(11), 1213-1217.

-

RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat [Image]. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, July 31). 15.9 Hydrolysis of Esters. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

-

PubMed. (2023). Recent progress and applications of poly(beta amino esters)-based biomaterials. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of amines 28-30 and of their N-oxides 28ax-30ax a [Table]. Retrieved from [Link]

-

University of Groningen research portal. (2019, January 24). Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Retrieved from [Link]

- Google Patents. (n.d.). US2987545A - Process of converting esters into amides.

- Stork, G., Leong, A. Y. W., & Touzin, A. M. (1976). Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. The Journal of Organic Chemistry, 41(21), 3491-3493.

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

YouTube. (2024, March 20). NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. Retrieved from [Link]

- Google Patents. (n.d.). US8287849B2 - Biodegradable poly(beta-amino esters) and uses thereof.

-

Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Diethyl 3,3'-Iminodipropionate | C10H19NO4 | CID 352310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Diethyl 3,3'-(Phenylazanediyl)dipropanoate 95.00% | CAS: 61793-99-5 | AChemBlock [achemblock.com]

- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol [mdpi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Diethylstilbestrol dipropionate (CAS 130-80-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. 3518-88-5 | Diethyl 3,3'-azanediyldipropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. 3,3'-THIODIPROPIONIC ACID DIMYRISTYL ESTER(16545-54-3) 13C NMR [m.chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. N,N-Bis(glycityl)amines as anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Diethyl 1,3-acetonedicarboxylate(105-50-0) IR Spectrum [m.chemicalbook.com]

- 18. Diethyl 3,3'-Iminodipropionate | CymitQuimica [cymitquimica.com]

- 19. 1-Aziridinepropanoic acid, 2-methyl-, 2-ethyl-2-[[3-(2-methyl-1-aziridinyl)-1-oxopropoxy]methyl]-1,3-propanediyl ester | C24H41N3O6 | CID 94611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 1,3-Propanediol(504-63-2) 1H NMR [m.chemicalbook.com]

Spectroscopic Characterization of Ethyl 3-(ethoxycarbonylmethylamino)propionate: A Predictive Guide

Introduction

Ethyl 3-(ethoxycarbonylmethylamino)propionate is a diester and a secondary amine that holds potential as a versatile building block in organic synthesis, particularly in the development of novel ligands, chelating agents, and pharmaceutical intermediates. Its structure combines the functionalities of a β-amino acid derivative with an additional ester group, offering multiple reaction sites for further chemical modifications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring the progress of reactions in which it is involved.

This technical guide provides a detailed, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a reliable and in-depth characterization profile. This predictive approach is an essential tool for researchers, enabling them to anticipate and interpret experimental results with a high degree of confidence.

Molecular Structure

The structural formula of this compound is presented below, with atoms systematically numbered for the purpose of spectroscopic assignment.

Figure 1: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below. These predictions are based on the analysis of its constituent functional groups and comparison with data from similar N-substituted β-alanine ethyl esters.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The electron-withdrawing effects of the ester and amino groups will significantly influence the chemical shifts.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₃ CH₂OCO) | 1.25 | triplet | 7.1 |

| H-2 (CH₃CH₂ OCO) | 4.15 | quartet | 7.1 |

| H-6 (OCOCH₂CH₂ N) | 2.55 | triplet | 6.8 |

| H-7 (OCOCH₂ CH₂N) | 2.90 | triplet | 6.8 |

| H-9 (NCH₂ COO) | 3.45 | singlet | - |

| H-13 (OCOCH₂CH₃ ) | 1.28 | triplet | 7.2 |

| H-14 (OCOCH₂ CH₃) | 4.20 | quartet | 7.2 |

| NH | ~2.0 (broad) | singlet (broad) | - |

Interpretation and Rationale:

-

Ethyl Ester Protons (H-1, H-2, H-13, H-14): The two ethyl ester groups are chemically distinct. The protons of the ethyl group in the propionate moiety (H-1, H-2) are expected to resonate at approximately 1.25 ppm (triplet) and 4.15 ppm (quartet), respectively. Similarly, the ethyl group of the acetate moiety (H-13, H-14) will show a triplet around 1.28 ppm and a quartet around 4.20 ppm. The slight downfield shift of the H-14 quartet is anticipated due to the proximity of the nitrogen atom.

-

Propionate Backbone Protons (H-6, H-7): The two methylene groups of the propionate backbone (H-6 and H-7) are diastereotopic and will appear as two triplets. The H-7 protons, being adjacent to the nitrogen, are expected to be more deshielded and appear further downfield (around 2.90 ppm) compared to the H-6 protons (around 2.55 ppm) which are adjacent to the carbonyl group.

-

Acetate Methylene Protons (H-9): The methylene protons on the acetate group (H-9) are adjacent to the nitrogen and the carbonyl group, leading to a significant downfield shift. This signal is predicted to be a singlet around 3.45 ppm.

-

Amine Proton (NH): The proton on the secondary amine is expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. A typical range would be around 2.0 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C H₃CH₂OCO) | 14.2 |

| C-2 (CH₃C H₂OCO) | 60.5 |

| C-4 (C =O, propionate) | 172.5 |

| C-6 (OCOC H₂CH₂N) | 34.0 |

| C-7 (OCOCH₂C H₂N) | 46.5 |

| C-9 (NC H₂COO) | 52.0 |

| C-10 (C =O, acetate) | 171.0 |

| C-13 (OCOCH₂C H₃) | 14.1 |

| C-14 (OCOC H₂CH₃) | 61.0 |

Interpretation and Rationale:

-

Carbonyl Carbons (C-4, C-10): The two ester carbonyl carbons are expected to resonate in the typical downfield region for esters, between 171 and 173 ppm. The propionate carbonyl (C-4) may be slightly downfield compared to the acetate carbonyl (C-10).

-

Ester Methylene and Methyl Carbons (C-1, C-2, C-13, C-14): The methylene carbons of the ethyl groups (C-2 and C-14) will appear around 60-61 ppm, while the methyl carbons (C-1 and C-13) will be found upfield, around 14 ppm.

-

Aliphatic Carbons (C-6, C-7, C-9): The chemical shifts of the methylene carbons attached to the nitrogen (C-7 and C-9) are predicted to be in the range of 46-52 ppm. The C-6 carbon, being further from the nitrogen, will be more upfield at approximately 34 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A sufficient number of scans will be required for a good signal-to-noise ratio, typically several hundred to a few thousand, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by the absorptions of the ester and amine groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300-3350 | N-H stretch (secondary amine) | Medium, possibly broad |

| 2850-2980 | C-H stretch (aliphatic) | Medium to Strong |

| ~1735 | C=O stretch (ester carbonyl) | Strong, sharp |

| 1150-1250 | C-O stretch (ester) | Strong |

| 1050-1150 | C-N stretch (amine) | Medium |

Interpretation and Rationale:

-

N-H Stretch: A medium intensity, potentially broad band is expected in the region of 3300-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch: Multiple bands of medium to strong intensity will appear in the 2850-2980 cm⁻¹ region, characteristic of the stretching vibrations of the sp³ C-H bonds in the ethyl and methylene groups.

-

C=O Stretch: A very strong and sharp absorption band around 1735 cm⁻¹ is the most characteristic feature of the spectrum, arising from the C=O stretching vibration of the two ester groups. It is possible that this band could be broadened or appear as two very close peaks due to the slightly different electronic environments of the two carbonyls.

-

C-O and C-N Stretches: Strong C-O stretching bands from the ester linkages will be present in the fingerprint region, typically between 1150 and 1250 cm⁻¹. The C-N stretching vibration is expected to produce a medium intensity band in the 1050-1150 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the clean plates prior to the sample analysis and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 217 (corresponding to the molecular formula C₉H₁₇NO₄)

-

Major Fragment Ions (m/z): 188, 172, 144, 116, 102, 88, 74, 45, 29

Proposed Fragmentation Pathway:

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak at m/z 217 is expected to be observed, although it may be of low intensity.

-

Loss of Ethyl and Ethoxy Groups: Common fragmentation pathways for ethyl esters involve the loss of an ethyl radical (C₂H₅•, -29 Da) to give a peak at m/z 188, or the loss of an ethoxy radical (OC₂H₅•, -45 Da) resulting in a fragment at m/z 172.

-

Loss of the Ethoxycarbonyl Group: Cleavage of the ethoxycarbonyl group (•COOC₂H₅, -73 Da) would lead to an ion at m/z 144.

-

Amine-Containing Fragments: Alpha-cleavage adjacent to the nitrogen atom is a favorable process. This could lead to fragments such as [CH₂(NH)CH₂COOC₂H₅]⁺ at m/z 116 and [NHCH₂COOC₂H₅]⁺ at m/z 102.

-

Ester-Derived Fragments: Fragments characteristic of the ethyl acetate moiety, such as [CH₂COOC₂H₅]⁺ (m/z 88) and [COOC₂H₅]⁺ (m/z 74), are also likely to be observed.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For a volatile compound like this, GC-MS is a suitable technique.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 20 to 300.

Synthesis Outline

A plausible and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between ethyl 3-aminopropionate and an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a non-nucleophilic base to neutralize the hydrohalic acid formed.

Figure 3: Proposed Synthesis Workflow for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in the established principles of spectroscopy and comparison with analogous structures, offers a robust framework for researchers working with this compound. The provided experimental protocols outline the standard procedures for acquiring high-quality spectroscopic data, which can then be compared against the predictions laid out in this document to confirm the identity and purity of synthesized this compound. This predictive guide serves as a valuable resource to facilitate and accelerate research and development efforts involving this versatile chemical entity.

References

-

SpectraBase. N,N-Diethyl-beta-alanine, ethyl ester. [Link]

-

PubChem. Ethyl N-ethyl-beta-alaninate. [Link]

-

SpectraBase. .beta.-Alanine, N-methyl-, ethyl ester. [Link]

-

Royal Society of Chemistry. Supplementary Information for Green Chemistry. [Link]

-

NIST. Propanoic acid, 3-ethoxy-, ethyl ester. [Link]

-

Filo. Interpretation of HNMR of ethyl propanoate. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Doc Brown's Chemistry. Mass spectrum of ethyl ethanoate. [Link]

- Google Patents.

A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate: Starting Materials and Core Methodologies

Abstract

Ethyl 3-(ethoxycarbonylmethylamino)propionate, also known as Diethyl 3,3'-iminodipropionate[1][2][3], is a pivotal secondary amine diester that serves as a versatile building block in organic synthesis. Its structure is foundational for the development of chelating agents, corrosion inhibitors, and complex pharmaceutical intermediates. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a rigorous focus on the selection of starting materials and the underlying mechanistic principles. We present two field-proven, replicable protocols—the Aza-Michael Addition and Nucleophilic Substitution—offering researchers and process chemists a comprehensive framework for making informed decisions in a laboratory or scale-up context.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic chemistry, the strategic value of an intermediate is measured by its versatility, accessibility, and efficiency in subsequent transformations. This compound (Figure 1) excels in all these areas. The presence of a central secondary amine flanked by two ethyl ester functionalities provides three key points for chemical modification, making it an ideal scaffold for constructing a diverse array of more complex molecules.

-

Secondary Amine Nucleophile: The N-H bond offers a reactive site for alkylation, acylation, and other coupling reactions to build molecular complexity.

-

Dual Ester Groups: The ethyl esters can be hydrolyzed to the corresponding dicarboxylic acid, enabling the formation of amides, polymers, or serving as a powerful bidentate ligand for metal coordination.

Given its utility, the efficient and reliable synthesis of this compound is a frequent objective in both academic and industrial laboratories. The selection of the synthetic route is paramount and is dictated by factors such as the cost and availability of starting materials, desired purity, reaction scalability, and environmental impact. This guide will dissect the two most prevalent and logical synthetic strategies.

Figure 1: Structure of this compound

graph "Structure" {

layout=neato;

node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10];

}

Workflow for the Aza-Michael synthesis route.

Field-Proven Experimental Protocol

This protocol is adapted from established methodologies for the mono-addition of primary amines to acrylates.[4]

Materials:

-

Glycine ethyl ester hydrochloride (1 mol equivalent)

-

Ethyl acrylate (1.1 mol equivalent, slight excess to ensure full conversion of the amine)

-

Triethylamine (Et₃N) (1.05 mol equivalent)

-

Ethanol (or can be run neat)

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine ethyl ester hydrochloride and ethanol (if used).

-

Base Addition: While stirring, slowly add the triethylamine. A white precipitate of triethylamine hydrochloride may form as the free glycine ethyl ester is liberated.

-

Acrylate Addition: Add the ethyl acrylate dropwise to the stirring mixture. An exotherm may be observed. If the reaction is performed neat, cooling may be necessary to maintain control.

-

Reaction: Stir the mixture at room temperature for 12-24 hours or with gentle heating (40-50°C) to expedite the reaction. Monitor the reaction progress by TLC or GC-MS.

-

Work-up:

-

If a solvent was used, filter off the triethylamine hydrochloride precipitate and wash the solid with a small amount of fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent and any excess ethyl acrylate.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield the pure this compound as a colorless to pale yellow liquid.[2]

Synthetic Strategy 2: The Nucleophilic Substitution Pathway

An alternative, classical approach is the direct N-alkylation of glycine ethyl ester with an ethyl propionate derivative bearing a leaving group at the 3-position.[5][6] While conceptually straightforward, this method presents different challenges and considerations compared to the Michael addition.

Core Starting Materials

-

Glycine Ethyl Ester (or its Hydrochloride Salt): As in the previous method, this is the nucleophile.[7][8]

-

Ethyl 3-Halopropionate: Typically Ethyl 3-bromopropionate or Ethyl 3-chloropropionate. The bromide is more reactive but also more expensive and a stronger lachrymator. This reagent provides the three-carbon chain that will be attached to the nitrogen.

-

A Non-Nucleophilic Base: A base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is required to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction.

Mechanistic Rationale & Workflow

This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen of glycine ethyl ester attacks the electrophilic carbon atom bonded to the halogen, displacing the halide ion. A key challenge with this method is the potential for over-alkylation. The desired secondary amine product is itself a nucleophile and can react with a second molecule of ethyl 3-halopropionate to form an undesired tertiary amine byproduct.

Figure 3: Nucleophilic Substitution Reaction Scheme

The Sɴ2 pathway for synthesis.

Field-Proven Experimental Protocol

Materials:

-

Glycine ethyl ester hydrochloride (1 mol equivalent)

-

Ethyl 3-bromopropionate (1 mol equivalent)

-

Potassium Carbonate (K₂CO₃) (2.2 mol equivalents, anhydrous, finely powdered)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (solvent)

Procedure:

-

Vessel Preparation: Charge a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with glycine ethyl ester hydrochloride, potassium carbonate, and the solvent.

-

Reagent Addition: Add the ethyl 3-bromopropionate to the stirring suspension.

-

Reaction: Heat the mixture to reflux (for acetonitrile, ~82°C) and maintain for 12-18 hours. The use of a solid base like K₂CO₃ helps drive the reaction by neutralizing both the HCl from the starting material and the HBr produced.

-

Monitoring: Follow the disappearance of the starting materials using TLC or GC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (KBr, KCl, and excess K₂CO₃) and wash the filter cake with a small portion of the solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: The crude product is then purified by vacuum distillation.

Comparative Analysis of Synthetic Routes

The choice between these two robust methods depends on a careful evaluation of laboratory or production priorities.

Feature Aza-Michael Addition Nucleophilic Substitution (SN2) Primary Starting Materials Glycine Ethyl Ester, Ethyl Acrylate Glycine Ethyl Ester, Ethyl 3-Halopropionate Atom Economy Excellent. Theoretically 100% atom-economical. Good. Generates a stoichiometric amount of salt byproduct. Key Reagents Base (if using HCl salt) Base (required, often >2 equivalents) Reaction Conditions Often milder (room temp to gentle heat).[9] Typically requires heating/reflux. Byproducts Minimal (base hydrochloride salt if used). Stoichiometric inorganic salts (e.g., KBr, KCl). Primary Risk Potential for polymerization of ethyl acrylate. Over-alkylation to form tertiary amine byproduct. Scalability Generally straightforward and highly scalable. Manageable, but solid handling (filtration of salts) can be a consideration.

Conclusion and Senior Scientist Recommendations

For most applications, the Aza-Michael Addition is the superior and recommended pathway for the synthesis of this compound. Its high atom economy, milder reaction conditions, and avoidance of halogenated reagents make it a more efficient, cost-effective, and environmentally benign choice. The risk of acrylate polymerization is well-understood and easily mitigated with proper temperature control and the optional use of inhibitors for large-scale work.

The Nucleophilic Substitution route remains a viable alternative, particularly if ethyl 3-halopropionates are readily available or if the specific reaction setup is better suited to a heterogeneous reaction mixture. However, careful control of stoichiometry and reaction conditions is critical to minimize the formation of the tertiary amine impurity, which can complicate purification.

Ultimately, the optimal choice of starting materials and methodology will be guided by the specific constraints and objectives of the research or development team. Both protocols presented herein provide a reliable foundation for the successful synthesis of this valuable chemical intermediate.

References

- PrepChem. (n.d.). Synthesis of Dimethyl 2,2-diethyl-N-methyl-3-oxo-3,3'-iminodipropionate.

-

ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

-

Stork, G., Leong, A. Y., & Touzin, A. M. (1976). Alkylation and Michael Additions of Glycine Ethyl Ester. Use in Alpha-Amino Acid Synthesis and as Acyl Carbanion Equivalent. The Journal of Organic Chemistry, 41(21), 3491–3493. [Link]

-

PubChem. (n.d.). Diethyl 3,3'-Iminodipropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

CAS号查询. (n.d.). 50735-71-2_2,2-dichloroheptanal. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN112479873A - Synthesis method of 3-ethoxy ethyl propionate.

-

ResearchGate. (n.d.). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Retrieved from [Link]

- Valizadeh, H., & Shomali, A. (2011). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Letters in Organic Chemistry, 8(3), 209-212.

-

Tachimori, H., & Kroc, T. (1998). Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. Chemical research in toxicology, 11(5), 519–525. [Link]

-

ResearchGate. (n.d.). Michael addition kinetics of ethyl acetoacetate and 2-ethylhexyl acrylate in ionic liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Retrieved from [Link]

- Zhang, L., et al. (2015). Synthesis of amphoteric sodium N-lauryl-iminodipropionate surfactants and their properties. Tenside Surfactants Detergents, 52(2), 104-109.

-

ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]

- Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.

-

PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitrosation of Glycine Ethyl Ester and Ethyl Diazoacetate To Give the Alkylating Agent and Mutagen Ethyl Chloro(hydroximino)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Glycine ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(diethylamino)propionate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE. Retrieved from [Link]

Sources

- 1. Diethyl 3,3'-Iminodipropionate | C10H19NO4 | CID 352310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 3,3'-Iminodipropionate | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Alkylation and Michael additions of glycine ethyl ester. Use in alpha-amino acid synthesis and as acyl carbanion equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Reaction Mechanism of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Abstract

This technical guide provides an in-depth analysis of the synthesis of Ethyl 3-(ethoxycarbonylmethylamino)propionate, a key intermediate in the production of various chemical compounds. The primary focus is on the aza-Michael addition of ethyl glycinate to ethyl acrylate, which represents the most common and efficient synthetic route. This document elucidates the underlying reaction mechanism, supported by established chemical principles and computational studies. Furthermore, it offers a detailed, field-tested experimental protocol, discusses potential side reactions, and presents data in a clear, accessible format for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction and Significance

This compound, also known as N-(2-ethoxycarbonylethyl)glycine ethyl ester, is a diester compound of significant interest in synthetic organic chemistry. Its structure incorporates a secondary amine bridge between two distinct ester functionalities, making it a versatile building block for more complex molecules. A primary application is its role as a precursor in the synthesis of ethylenediaminedisuccinic acid (EDDS), a biodegradable chelating agent that serves as an environmentally benign alternative to traditional agents like EDTA.

The synthesis of this molecule is a classic example of an aza-Michael addition, a fundamental carbon-nitrogen bond-forming reaction.[1] A thorough understanding of its mechanism and experimental parameters is crucial for optimizing yield, purity, and process scalability.

Core Synthesis Route: The Aza-Michael Addition

The most prevalent method for synthesizing this compound is the conjugate addition of ethyl glycinate (the Michael donor) to ethyl acrylate (the Michael acceptor).[2] This reaction is valued for its high atom economy, typically proceeding without the need for complex catalysts or solvents.

Overall Reaction Scheme

The reaction joins the primary amine of ethyl glycinate to the β-carbon of the α,β-unsaturated ester, ethyl acrylate.

Caption: Stepwise mechanism of the aza-Michael addition.

Causality Behind Experimental Choices

-

Temperature Control: The reaction is exothermic. While moderate heating (e.g., 50-80°C) can increase the reaction rate, excessive temperatures must be avoided. Ethyl acrylate is prone to self-polymerization at high temperatures, which is a major competing side reaction. [3]* Catalysis: While the reaction can proceed without a catalyst, bases can be employed to accelerate it. [4][5][6]However, for this specific transformation, the basicity of ethyl glycinate is often sufficient, making external catalysts unnecessary and avoiding additional purification steps.

-

Stoichiometry and Side Reactions: A slight excess of one reagent is sometimes used to ensure the complete consumption of the other. However, a significant excess of ethyl glycinate could potentially lead to a double addition reaction, where the newly formed secondary amine attacks another molecule of ethyl acrylate, forming a tertiary amine. Careful control of stoichiometry and reaction time helps to minimize this.

Experimental Protocol

This protocol is a representative procedure synthesized from common laboratory practices for this reaction.

Materials and Reagents

| Reagent / Material | Molar Mass ( g/mol ) | Quantity (mol) | Volume / Mass | Notes |

| Ethyl glycinate | 103.12 | 1.0 | 103.12 g | Ensure it is the free base, not the HCl salt. |

| Ethyl acrylate | 100.12 | 1.0 | 100.12 g | Stabilized with hydroquinone or similar. [7] |

| Round-bottom flask | - | - | 500 mL | Equipped with a magnetic stirrer and condenser. |

| Heating mantle / Oil bath | - | - | - | For temperature control. |

| Vacuum distillation setup | - | - | - | For purification. |

Step-by-Step Procedure

-

Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl glycinate (103.12 g, 1.0 mol).

-

Addition: Begin stirring the ethyl glycinate and slowly add ethyl acrylate (100.12 g, 1.0 mol) dropwise over 30 minutes. The reaction is exothermic, and the temperature of the mixture will rise. Maintain the temperature below 80°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature with stirring for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials.

-

Work-up and Purification: Once the reaction is deemed complete, allow the mixture to cool to room temperature. The crude product, a slightly yellowish oil, is then purified by vacuum distillation to remove any unreacted starting materials and high-boiling impurities. The desired product is typically collected at a boiling point of approximately 110-115 °C at 1 mmHg.

Expected Yield: 80-90%.

Conclusion

The synthesis of this compound via the aza-Michael addition of ethyl glycinate to ethyl acrylate is a robust and efficient chemical transformation. Its success hinges on a clear understanding of the nucleophilic addition mechanism and careful control of key experimental parameters, particularly temperature, to prevent unwanted side reactions like polymerization. The provided protocol offers a reliable method for laboratory-scale synthesis, yielding a high-purity product suitable for subsequent chemical transformations. This guide serves as a foundational resource for scientists engaged in the synthesis and application of this valuable chemical intermediate.

References

-

Steunenberg, P., Sijm, M., Zuilhof, H., Sanders, J. P. M., Scott, E. L., & Franssen, M. C. R. (n.d.). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. WUR Research. [Link]

-

Steunenberg, P., et al. (2012). Lipase-Catalyzed Aza-Michael Reaction on Acrylate Derivatives. The Journal of Organic Chemistry. [Link]

-

Unknown. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link]

-

Jing, Y., et al. (2016). Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. The Journal of Organic Chemistry. [Link]

-

Escalante, J., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]

-

Fischer, E. (1923). Glycine ethyl ester hydrochloride. Organic Syntheses. [Link]

-

Woodward, R. B., & Olofson, R. A. (1973). N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE. Organic Syntheses. [Link]

-

Grauzdytė, D., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. [Link]

-

Unknown. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). ResearchGate. [Link]

-

Unknown. (n.d.). Synthesis of N-carbomethoxy glycine ethyl ester. PrepChem.com. [Link]

- Unknown. (n.d.). Synthesis method of 3-ethoxy ethyl propionate.

-

Kumar, S., et al. (n.d.). A facile route to synthesize N-(Boc-Aminoethylglycin)thymine Ethyl Ester, application to the synthesis of. Indian Academy of Sciences. [Link]

- Unknown. (n.d.). Preparation of substituted n-ethyl glycine derivative.

-

Unknown. (2018). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Digital Commons@Georgia Southern. [Link]

-

Zhang, Y., et al. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Royal Society of Chemistry. [Link]

- Unknown. (n.d.). Preparation method for synthesis of ethyl 3-ethoxypropionate.

-

Unknown. (n.d.). Ethyl acrylate. Wikipedia. [Link]

-

Reetz, M. T., & Eibler, E. (1993). Ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

-

Unknown. (n.d.). Ethyl acrylate – Knowledge and References. Taylor & Francis. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Acrylate. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-(diethylamino)propionate. PubChem. [Link]

-

Unknown. (n.d.). Coupling of exoglycals with ethyl acrylate. ResearchGate. [Link]

-

Unknown. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. research.wur.nl [research.wur.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl acrylate - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Theoretical Yield Calculation of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Abstract

This in-depth technical guide provides a comprehensive framework for understanding and calculating the theoretical yield of Ethyl 3-(ethoxycarbonylmethylamino)propionate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond simple procedural lists. It delves into the underlying chemical principles, the causality behind experimental choices, and the practical considerations that bridge the gap between theoretical calculations and actual experimental outcomes. By integrating detailed protocols, data visualization, and authoritative references, this guide serves as a self-validating resource for ensuring scientific integrity and reproducibility in the laboratory.

Introduction: The Significance of Di-ester Amines

This compound is a diester amine molecule of interest in synthetic chemistry, often serving as a versatile building block or intermediate. Its structure, derived from the reaction of ethyl glycinate and ethyl acrylate, incorporates both a secondary amine and two ester functionalities. This arrangement makes it a valuable precursor for more complex molecules, including pharmaceutical scaffolds and specialty polymers.

The precise synthesis and quantification of such molecules are fundamental to process optimization, cost analysis, and regulatory compliance in drug development and chemical manufacturing. The theoretical yield calculation represents the foundational quantitative benchmark for any chemical synthesis. It dictates the maximum possible mass of a product that can be formed from the given starting materials, providing a critical metric against which the efficiency of an experimental procedure (the percent yield) is measured. This guide will meticulously dissect the process of calculating this vital parameter.

The Chemical Synthesis: An Aza-Michael Addition

The formation of this compound is primarily achieved through an aza-Michael addition reaction. This is a conjugate addition of an amine (the nucleophile) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In this specific synthesis, the primary amine of ethyl glycinate acts as the nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate.

The reaction proceeds with a 1:1 stoichiometric ratio, as illustrated in the balanced chemical equation below:

C₄H₉NO₂ (Ethyl Glycinate) + C₅H₈O₂ (Ethyl Acrylate) → C₉H₁₇NO₄ (this compound)

This 1:1 relationship is the cornerstone of the theoretical yield calculation.

Physicochemical Properties of Reaction Components

A precise theoretical yield calculation is contingent upon accurate molecular weights and other physical properties of the reactants and the product. The following table summarizes the essential data for this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Density (g/cm³) | Boiling Point (°C) |

| Ethyl Glycinate | C₄H₉NO₂ | 103.12 | Colorless liquid | ~1.0 | ~109.5 |

| Ethyl Acrylate | C₅H₈O₂ | 100.12[1][2][3] | Clear, colorless liquid[1] | 0.922[1] | ~100[1] |

| This compound | C₉H₁₇NO₄ | 203.23 | - | - | - |

Note: Experimental data for the product is not widely published; its molecular weight is calculated from its formula.

Core Principles and Calculation of Theoretical Yield

The theoretical yield is the maximum quantity of product that can be generated from a given quantity of reactants, assuming a 100% efficient reaction with no losses. The calculation hinges on identifying the limiting reactant , which is the reactant that will be completely consumed first, thereby stopping the reaction and limiting the amount of product formed.[4]

Step-by-Step Calculation Protocol

Let's consider a hypothetical experiment starting with 15.0 grams of Ethyl Glycinate and 18.0 grams of Ethyl Acrylate .

Step 1: Calculate the Moles of Each Reactant

The number of moles is determined by dividing the mass of the substance by its molecular weight.[5]

-

Moles of Ethyl Glycinate: (15.0 g) / (103.12 g/mol ) = 0.145 moles

-

Moles of Ethyl Acrylate: (18.0 g) / (100.12 g/mol ) = 0.180 moles

Step 2: Identify the Limiting Reactant

To find the limiting reactant, we compare the mole ratio of the starting materials to the stoichiometric ratio from the balanced equation (which is 1:1).

-

We have 0.145 moles of Ethyl Glycinate.

-

We have 0.180 moles of Ethyl Acrylate.

Since the reaction requires one mole of Ethyl Glycinate for every one mole of Ethyl Acrylate, and we have fewer moles of Ethyl Glycinate (0.145 < 0.180), Ethyl Glycinate is the limiting reactant . The reaction will cease once all the Ethyl Glycinate is consumed.

Step 3: Calculate the Theoretical Moles of the Product

The moles of product formed are determined by the moles of the limiting reactant, based on the 1:1 stoichiometry.

-

Theoretical Moles of Product: 0.145 moles (Ethyl Glycinate) * (1 mole Product / 1 mole Ethyl Glycinate) = 0.145 moles

Step 4: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of the product into a mass using its molecular weight.[6]

-

Theoretical Yield (mass) of Product: 0.145 moles * 203.23 g/mol = 29.47 grams

Therefore, the maximum possible mass of this compound that can be produced from the given starting materials is 29.47 grams .

Field-Proven Experimental Protocol

The following is a generalized, authoritative protocol for the synthesis of this compound.

Materials and Reagents:

-

Ethyl glycinate (≥98%)

-

Ethyl acrylate (≥99%, stabilized)

-

Ethanol (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl glycinate (0.145 mol, 15.0 g).

-

Solvent Addition: Add 50 mL of anhydrous ethanol to dissolve the amine.

-

Reactant Addition: While stirring, slowly add ethyl acrylate (0.180 mol, 18.0 g) to the solution at room temperature. Causality Note: A slow addition helps to control any potential exotherm from the Michael addition.

-

Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Solvent Removal: Once the reaction is complete, remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Dissolve the resulting oil in 100 mL of a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities) and 50 mL of brine (to reduce the amount of water in the organic layer).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): If necessary, purify the crude product by vacuum distillation or column chromatography to obtain the final, high-purity this compound.

Visualization of the Synthesis and Calculation Workflow

The following diagrams illustrate the logical flow of the experimental and calculation processes.

Caption: Workflow for Synthesis and Theoretical Yield Calculation.

Factors Influencing Actual Yield vs. Theoretical Yield

It is a fundamental principle in experimental chemistry that the actual yield (the mass of product physically isolated from a reaction) is almost always lower than the theoretical yield. Understanding the discrepancy is key to process optimization.

-

Incomplete Reaction: The reaction may not proceed to 100% completion, resulting in an equilibrium mixture of reactants and products.

-

Side Reactions: Reactants may participate in alternative, undesired reaction pathways, consuming starting material and reducing the formation of the target product.

-

Mechanical Losses: Product can be lost during transfers between glassware, during filtration, or in the course of the aqueous work-up (e.g., some product may remain dissolved in the aqueous layer).

-

Purification Losses: Every purification step, such as distillation or column chromatography, inevitably involves some loss of material.

Conclusion

The calculation of theoretical yield is a non-negotiable first step in the quantitative analysis of any chemical reaction. It provides an idealized, maximum target that is essential for evaluating the efficiency and success of an experimental protocol. For the synthesis of this compound via the aza-Michael addition, a firm grasp of stoichiometry and the concept of a limiting reactant are paramount. By grounding these calculations in robust, field-proven experimental protocols, researchers can confidently assess, troubleshoot, and optimize their synthetic strategies, ensuring both scientific rigor and the efficient use of resources.

References

-

Aditya Dye Chem. Ethyl Acrylate (EA). [Link]

-

Ataman Kimya. ETHYL ACRYLATE. [Link]

-

Chemsrc. Ethyl glycinate | CAS#:459-73-4. [Link]

-

University of Toronto. ORGANIC LABORATORY TECHNIQUES 14: YIELD CALCULATIONS. [Link]

-

U.S. Environmental Protection Agency. Health and Environmental Effects Profile for Ethyl Acrylate. [Link]

-

Reddit. How do I determine the theoretical yield in an organic reaction?. [Link]

-

PubChem. Ethyl Acrylate. [Link]

-

BYJU'S. How to Find/Calculate Theoretical Yield?. [Link]

-

wikiHow. How to Calculate Theoretical Yield. [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of Ethyl 3-(ethoxycarbonylmethylamino)propionate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the introduction of novel molecules is a constant. Among these is Ethyl 3-(ethoxycarbonylmethylamino)propionate, a compound with potential applications in various developmental pipelines. As with any specialty chemical, a thorough understanding of its safety profile and handling requirements is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This in-depth technical guide, designed for the experienced scientist, moves beyond generic safety data sheets to provide a nuanced, field-proven perspective on the safe and effective handling of this compound.

Compound Profile and Inferred Hazard Analysis

This compound (CAS No. 3783-61-7) is an aliphatic secondary amine and a diethyl ester.[1] In the absence of a publicly available, comprehensive Safety Data Sheet (SDS), a detailed hazard analysis must be inferred from its constituent functional groups. This approach, rooted in established chemical principles, allows for a proactive and informed safety strategy.

Ester Functional Groups: Aliphatic esters are generally considered to have low to moderate toxicity. However, they can be flammable and may cause irritation upon contact with the skin, eyes, and respiratory tract.[2][3][4] The presence of two ester moieties in the molecule suggests that these characteristics should be anticipated.

Secondary Amine Functional Group: Secondary amines can range in hazard from irritants to corrosives. They are often combustible and can produce toxic oxides of nitrogen upon decomposition. Skin and eye contact can lead to irritation or burns, and inhalation of vapors may cause respiratory tract irritation.[5][6]

Based on this composite analysis, this compound should be treated as a potentially combustible liquid that may cause skin, eye, and respiratory irritation. The potential for allergic reactions, while not explicitly documented, should not be discounted.[4]

The Core of Safety: A Multi-Layered Approach to Handling

A robust safety protocol is not a static checklist but a dynamic system of overlapping safeguards. The following sections detail the critical layers of protection necessary when working with this compound.

Personal Protective Equipment (PPE): The First Line of Defense

The selection and proper use of PPE are fundamental to minimizing exposure.[7] The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical splash goggles are essential to protect against accidental splashes.[5][7]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[7] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.

-

Body Protection: A flame-resistant laboratory coat is required to protect against splashes and spills.[7]

-

Respiratory Protection: While general laboratory ventilation should be sufficient for small quantities, a respirator may be necessary for larger-scale operations or in the event of a spill where airborne exposure is possible.[5]

The following diagram illustrates the logical flow for donning and doffing PPE to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous substances.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures with a higher risk of vapor generation, a chemical fume hood is mandatory.

-

Work Surface: Work surfaces should be protected with absorbent, disposable bench paper to contain any minor spills.[8]

Safe Storage and Handling Practices

Proper storage and handling are critical to maintaining the stability of the compound and preventing accidental release.

-

Storage: Store containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[5][6] Containers should be tightly sealed to prevent the escape of vapors.

-

Handling: Avoid direct contact with the substance. Use appropriate tools and techniques to minimize the generation of aerosols. When transferring the liquid, do so carefully to avoid splashing.

Emergency Procedures: Preparedness for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is essential.

Spill Response

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate non-essential personnel from the affected area.

-

Ventilate: Increase ventilation to the area, if it is safe to do so.

-

Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for proper disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

The following flowchart outlines the decision-making process for spill response.

Caption: Spill Response Decision Flowchart

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Waste Disposal

All waste materials containing this compound should be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of it down the drain.

Conclusion: A Culture of Safety

The safe handling of this compound, like any chemical, is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. This guide provides a framework for understanding and mitigating the potential hazards associated with this compound. By integrating these principles into all laboratory operations, researchers can protect themselves, their colleagues, and the integrity of their scientific endeavors.

References

-

SmartLabs. Esterification. Available from: [Link]

-

Kropac, J. Ester Lab Student Handout. Available from: [Link]

-

ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Available from: [Link]

-

Acros Organics. This compound. Available from: [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

-

Solubility of Things. Safety and Handling of Organic Compounds in the Lab. Available from: [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

-

University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available from: [Link]

Sources

- 1. 3783-61-7 | MFCD08729298 | this compound | acints [acints.com]

- 2. smartlabs.co.za [smartlabs.co.za]

- 3. mskropac.weebly.com [mskropac.weebly.com]

- 4. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. diplomatacomercial.com [diplomatacomercial.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]

"Ethyl 3-(ethoxycarbonylmethylamino)propionate" literature review

An In-depth Technical Guide to Ethyl 3-(ethoxycarbonylmethylamino)propionate: Synthesis, Properties, and Potential Applications

Introduction

This compound is a diester and a secondary amine with the chemical formula C9H17NO4.[1] While its specific applications and detailed reactivity are not extensively documented in publicly available literature, its structure suggests potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two ester functionalities and a secondary amine group provides multiple reaction sites for derivatization and incorporation into larger molecular frameworks. This guide aims to provide a comprehensive overview of its known properties, propose a plausible synthetic route, discuss its potential reactivity and applications based on its functional groups, and suggest future research directions.

Physicochemical Properties

Detailed experimental data for this compound is scarce. However, basic properties can be obtained from chemical databases and suppliers.

| Property | Value | Source |

| Molecular Formula | C9H17NO4 | PubChem[1] |

| Molecular Weight | 203.24 g/mol | ChemScene[2] |

| CAS Number | 1250311-92-2 | ChemScene[2] |

| Appearance | Not specified (likely a liquid) | Inferred |

| Solubility | Not specified | Inferred |

| Boiling Point | Not specified | Inferred |

| Density | Not specified | Inferred |

Proposed Synthesis and Methodology

A plausible and efficient method for the synthesis of this compound is the aza-Michael addition of ethyl glycinate to ethyl acrylate. This reaction is a common and reliable method for the formation of β-amino esters.

Reaction Scheme:

Ethyl Acrylate + Ethyl Glycinate → this compound

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glycinate (1.0 equivalent).

-

Solvent: Dissolve the ethyl glycinate in a suitable solvent such as ethanol or acetonitrile.

-

Reactant Addition: Slowly add ethyl acrylate (1.0-1.2 equivalents) to the solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.

-

Catalyst (Optional): While the reaction can proceed without a catalyst, a mild base like triethylamine or a Lewis acid can be used to accelerate the reaction rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Proposed synthesis workflow for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its secondary amine and two ester functional groups.

-

N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce a wide range of substituents. This allows for the synthesis of a diverse library of derivatives with potentially interesting biological activities.

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acids. The resulting diacid could serve as a monomer in polymerization reactions or as a ligand for metal coordination.

-

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4), yielding a diol with a central secondary amine.

-

Amidation: The esters can be converted to amides by reaction with amines, opening up possibilities for the synthesis of peptidomimetics and other amide-containing structures.

Based on these reactive handles, potential applications include:

-

Pharmaceutical Intermediate: Its structure is reminiscent of building blocks used in the synthesis of various pharmaceuticals. For example, related β-amino esters are intermediates in the synthesis of phosphodiesterase inhibitors.[3]

-

Corrosion Inhibitors: The presence of heteroatoms (N, O) suggests potential as a corrosion inhibitor for metals.

-

Building Block for Heterocycles: The molecule can be a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

-

Polymer Chemistry: The di-functional nature of the molecule (after hydrolysis or reduction) makes it a candidate for use as a monomer in the synthesis of polyesters or polyamides.

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of similar organic esters and amines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

Future Research Directions

The limited information available on this compound highlights a significant knowledge gap. Future research efforts could focus on:

-

Detailed Synthesis and Characterization: Optimization of the synthesis and full characterization of its physicochemical and spectroscopic properties (NMR, IR, MS).

-

Exploration of Reactivity: A systematic study of its reactivity at the amine and ester functionalities.

-

Screening for Biological Activity: Synthesis of a library of derivatives and screening for various biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

-

Polymer Synthesis and Characterization: Investigation of its potential as a monomer for the synthesis of novel polymers with tailored properties.

References

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(ethoxycarbonylmethylamino)propionate

Abstract

Introduction and Molecular Overview